molecular formula C22H22N2O3S B2973645 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide CAS No. 1286727-39-6

6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide

Cat. No.: B2973645
CAS No.: 1286727-39-6
M. Wt: 394.49
InChI Key: BRBCDCGPVGSLKK-UHFFFAOYSA-N
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Description

6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Amidation: The final step involves the reaction of the sulfonylated pyridine with 4-ethylphenylamine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfoxides, sulfides, or reduced amides.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups are key functional groups that can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dimethylbenzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-(3,4-dimethylbenzenesulfonyl)-N-(4-isopropylphenyl)pyridine-3-carboxamide

Uniqueness

The unique combination of the 3,4-dimethylbenzenesulfonyl and 4-ethylphenyl groups in 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)pyridine-3-carboxamide imparts specific chemical properties that may enhance its activity or selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-N-(4-ethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-4-17-6-9-19(10-7-17)24-22(25)18-8-12-21(23-14-18)28(26,27)20-11-5-15(2)16(3)13-20/h5-14H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBCDCGPVGSLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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